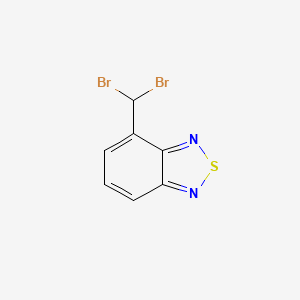

4-Dibromomethyl-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dibromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-7(9)4-2-1-3-5-6(4)11-12-10-5/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVCSKUEENTIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of 2,1,3 Benzothiadiazole Derivatives

The 2,1,3-benzothiadiazole (B189464) (BTD) nucleus is a foundational bicyclic heterocycle, comprising a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org Renowned for its electron-accepting nature, the BTD core is a critical component in the design of functional organic materials. researchgate.netnih.gov Its derivatives are extensively investigated for applications in optoelectronics, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. researchgate.net

The BTD scaffold's inherent electron deficiency makes it an excellent building block for creating materials with tailored electronic properties, often within a donor-acceptor (D-A) framework. researchgate.net In these systems, the BTD unit is paired with electron-donating moieties to lower the HOMO-LUMO energy gap, a crucial parameter for organic semiconductors. wikipedia.org

A prevalent strategy in the functionalization of BTD involves direct substitution on the benzene ring, most commonly at the 4- and 7-positions. The compound 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a canonical example, serving as a key intermediate for synthesizing π-extended systems and conductive polymers through cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgossila.comnih.gov

4-Dibromomethyl-2,1,3-benzothiadiazole represents a different synthetic paradigm. By placing the reactive bromine atoms on a methyl substituent rather than directly on the aromatic ring, it offers a distinct set of chemical transformations. This side-chain functionalization allows for the introduction of functionalities, such as the aldehyde group, that are not directly accessible through the halogenation of the BTD core, thereby expanding the synthetic toolkit available to chemists working with this important heterocycle.

Table 1: Properties of Key 2,1,3-Benzothiadiazole Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

|---|---|---|---|

| 2,1,3-Benzothiadiazole | C₆H₄N₂S | 136.17 | 273-13-2 wikipedia.org |

| 4-Bromo-2,1,3-benzothiadiazole (B1270332) | C₆H₃BrN₂S | 215.07 | 22034-13-5 nih.gov |

Significance of Dibromomethyl Functionality in Synthetic Organic Chemistry

The dibromomethyl group (-CHBr₂) is a synthetically valuable functional group due to its versatile reactivity. researchgate.net Compounds bearing this moiety are important intermediates in organic synthesis, serving as precursors to a wide array of other functionalities. researchgate.net Its presence on the 4-position of the 2,1,3-benzothiadiazole (B189464) ring endows the molecule with significant potential for constructing more complex derivatives.

One of the most important transformations of the dibromomethyl group is its hydrolysis to an aldehyde (formyl group, -CHO). This conversion provides a direct route to aromatic aldehydes, which are central building blocks in organic chemistry. Aromatic aldehydes are precursors for numerous reactions, including:

Wittig reactions to form alkenes.

Reductive amination to synthesize amines.

Condensation reactions (e.g., Knoevenagel, aldol) to form new carbon-carbon bonds.

The carbon-bromine bonds in the dibromomethyl group are also susceptible to nucleophilic substitution, allowing for the introduction of various heteroatoms. Furthermore, the dibromomethyl group can participate in the formation of carbenes or other reactive intermediates, further expanding its synthetic utility. This functionality makes compounds like 4-Dibromomethyl-2,1,3-benzothiadiazole highly sought after for creating novel BTD derivatives with specific electronic and photophysical properties for advanced applications. nbinno.com

Table 2: Key Synthetic Transformations of the Dibromomethyl Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₂O, base or acid catalyst | Aldehyde (-CHO) | Access to a wide range of subsequent reactions (Wittig, condensation, etc.). researchgate.net |

| Nucleophilic Substitution | Various nucleophiles (e.g., ROH, RSH, R₂NH) | Ethers, thioethers, amines | Introduction of diverse functional groups. nbinno.com |

| Debromination | Reducing agents (e.g., DMAP-BH₃) | Monobromomethyl (-CH₂Br) | Selective reduction to access different reactivity. researchgate.net |

Overview of Academic Research Trajectories for Electron Deficient Heterocycles

Precursor Synthesis and Derivatization Strategies for the Benzothiadiazole Core

The strategic synthesis of the 2,1,3-benzothiadiazole core and its halogenated derivatives is the foundational step for accessing more complex structures. These initial transformations dictate the regiochemistry of subsequent functionalizations.

The direct bromination of 2,1,3-benzothiadiazole is a primary method for introducing bromine atoms onto the benzene (B151609) ring. This reaction proceeds as an electrophilic aromatic substitution. Research dating back to 1970 by Pilgram and co-workers established that bromine successively substitutes the BT core at the 4- and 7-positions. utm.my In this pioneering work, the reaction was conducted by adding a bromine solution to 2,1,3-benzothiadiazole in 47% hydrobromic acid (HBr) at elevated temperatures of 126-130°C. utm.my Gas-liquid chromatography analysis revealed that 4-bromo-2,1,3-benzothiadiazole is the initial product formed, which then undergoes further bromination to yield the 4,7-disubstituted product. utm.my The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring, necessitating harsh conditions for the substitution to occur.

4,7-Dibromo-2,1,3-benzothiadiazole is a crucial and widely used intermediate for constructing π-extended molecules and conductive polymers via cross-coupling reactions. ossila.com There are two primary methodologies for its synthesis from the parent 2,1,3-benzothiadiazole.

The conventional and most common method involves heating 2,1,3-benzothiadiazole with an excess of liquid bromine in hydrobromic acid. utm.myossila.com This approach provides the desired product in high yield but uses hazardous reagents and requires high temperatures.

An alternative pathway utilizes N-bromosuccinimide (NBS) as the brominating agent. utm.myresearchgate.net While NBS is typically used for brominating more reactive rings like thiophenes, it can successfully brominate the deactivated benzene ring of benzothiadiazole under drastic conditions involving 96% concentrated sulfuric acid in a chloroform (B151607) solvent at room temperature. utm.myresearchgate.net This method avoids the use of elemental bromine and high temperatures, presenting a comparatively less hazardous route. utm.my

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional Method | Br₂, HBr (47-48%) | Reflux, High Temperature (e.g., 100-130°C) | High yield, well-established | Harsh conditions, use of hazardous liquid Br₂ | utm.my |

| Alternative Pathway | N-Bromosuccinimide (NBS), H₂SO₄ (conc.), Chloroform | Room Temperature | Avoids liquid Br₂, milder temperature | Requires strong acid, use of chlorinated solvent | utm.myresearchgate.net |

Formation of the Dibromomethyl Moiety: Specific Synthetic Routes

The introduction of a dibromomethyl group at the C4 position of the benzothiadiazole ring requires a different strategy than aromatic bromination. This transformation typically proceeds via a free-radical pathway on a pre-existing methyl group.

The synthesis of this compound logically starts from 4-methyl-2,1,3-benzothiadiazole. This precursor can be prepared via the standard cyclization reaction of 3-methyl-1,2-phenylenediamine with thionyl chloride. Once the 4-methyl derivative is obtained, the methyl group can be brominated.

The conversion to a bromomethyl group is a benzylic bromination reaction. This type of reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. The reaction is usually conducted in a non-polar solvent like carbon tetrachloride (CCl₄). The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with a molecule of NBS or Br₂ (present in equilibrium) to form the 4-(bromomethyl)-2,1,3-benzothiadiazole (B93756) product and a new bromine radical, propagating the chain reaction.

To form the 4-dibromomethyl moiety, the bromomethylation reaction must be extended. This is achieved by using a greater stoichiometry of the brominating agent. Starting from 4-methyl-2,1,3-benzothiadiazole, at least two equivalents of NBS are required to introduce two bromine atoms onto the methyl group.

Optimization of the reaction conditions is critical to maximize the yield of the desired dibrominated product and to minimize the formation of the monobrominated and tribrominated side products. Key parameters for optimization include:

Stoichiometry: Precise control over the molar ratio of NBS to the starting material is essential. Using slightly more than two equivalents of NBS can help drive the reaction to completion.

Initiator Concentration: The amount of radical initiator must be sufficient to start the chain reaction but not so high as to cause uncontrolled side reactions.

Solvent: A non-polar, anhydrous solvent such as carbon tetrachloride or cyclohexane (B81311) is preferred to prevent side reactions involving the solvent.

Temperature: The reaction is typically heated to the decomposition temperature of the initiator (for AIBN, this is around 65-85°C) to ensure a steady supply of radicals.

| Target Product | Brominating Agent (Equivalents) | Initiator | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-(Bromomethyl)-2,1,3-benzothiadiazole | NBS (1.0-1.1 eq.) | AIBN or Benzoyl Peroxide (catalytic) | CCl₄ or Cyclohexane | Reflux, under inert atmosphere |

| 4-(Dibromomethyl)-2,1,3-benzothiadiazole | NBS (2.0-2.2 eq.) | AIBN or Benzoyl Peroxide (catalytic) | CCl₄ or Cyclohexane | Reflux, under inert atmosphere, extended reaction time |

Chemical Transformations and Functionalization Reactions Involving this compound

The dibromomethyl group is a versatile functional handle that can be converted into other important chemical moieties. The most significant transformation of the this compound is its hydrolysis to the corresponding aldehyde, 4-formyl-2,1,3-benzothiadiazole.

This hydrolysis is a classic reaction of geminal dihalides. organic-chemistry.org The reaction can be promoted under various conditions, including treatment with aqueous acid or base, or by using silver salts like silver nitrate (B79036) in aqueous ethanol. chemistrysteps.commasterorganicchemistry.com The general mechanism involves the nucleophilic substitution of the bromine atoms by water or hydroxide (B78521) ions. The initial substitution yields a hemiacetal-like intermediate (a gem-halohydrin), which is unstable. This intermediate rapidly eliminates HBr to form the carbonyl group of the aldehyde. The presence of the electron-withdrawing benzothiadiazole ring may influence the reactivity of the dibromomethyl group and the stability of the intermediates. The resulting 4-formyl-2,1,3-benzothiadiazole is a valuable building block for further synthetic elaborations, such as Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid.

Nucleophilic Substitution Reactions of Bromine Atoms

The two bromine atoms on the methyl group of this compound are susceptible to nucleophilic substitution, a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group. libretexts.orgyoutube.com In this case, the bromide ions are the leaving groups.

A particularly useful transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction is often a crucial first step, converting the relatively stable dibromomethyl compound into the highly reactive 4-formyl-2,1,3-benzothiadiazole. This aldehyde is a key intermediate for building more complex molecular architectures. Existing synthetic routes to this aldehyde have often involved a tedious multi-step process starting from the corresponding methyl group, proceeding through a benzylic bromide, and then oxidation of the alcohol. acs.org The direct hydrolysis of the dibromomethyl group represents a significant shortcut. acs.org While specific conditions for this compound are not detailed in the provided literature, this transformation is a standard procedure for geminal dihalides, typically achieved using water with a base or under acidic conditions, or by using reagents like silver nitrate in aqueous acetone. The resulting 4-formyl-2,1,3-benzothiadiazole opens the door to a wide array of subsequent condensation reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For derivatives of 2,1,3-benzothiadiazole, these methods are typically applied to halogenated versions of the aromatic ring, such as 4-bromo-2,1,3-benzothiadiazole, to introduce aryl, ethynyl, and other organic fragments.

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed process that couples an organoboron compound with an organohalide. ambeed.com This reaction is valued for its mild conditions and the commercial availability and low toxicity of the boron reagents. ambeed.com For benzothiadiazole derivatives, this reaction enables the introduction of a vast array of aryl and heteroaryl groups.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂), along with a phosphine (B1218219) ligand and a base. Studies on the closely related 4-bromobenzo[1,2-d:4,5-d′]bis( acs.orgnih.govnih.govthiadiazole) found that optimal results were achieved using a toluene (B28343)/water solvent system, as water helps to dissolve the inorganic base. acs.org A variety of boronic acids or their pinacol (B44631) esters can be used, allowing for the synthesis of diverse substituted benzothiadiazole structures.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Aryl/Heteroaryl Halide | Boronic Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-BTD analog | Thienylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| 4-Bromo-BTD analog | Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | High |

| ortho-Bromoaniline | Benzylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | 91 |

| 4-Bromoanisole | Diazocine boronic ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 95 |

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (stannane). libretexts.org This method is highly versatile due to the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of the tin reagents. libretexts.org

For benzothiadiazole systems, the Stille reaction provides a reliable route to arylated and hetarylated products. Research on 4-bromobenzo[1,2-d:4,5-d′]bis( acs.orgnih.govnih.govthiadiazole) has shown that catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are effective. acs.org The reaction is typically performed by heating the reactants in a solvent such as toluene. acs.org The choice of solvent can be critical, with toluene often providing better yields than THF or dioxane for these substrates. acs.org

Table 2: Stille Cross-Coupling of a 4-Bromo-BTD Analog with Stannyl Derivatives

| Stannyl Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thienyltributylstannane | Toluene | 110 | 16 | 75 |

| Thienyltributylstannane | THF | 65 | 16 | 55 |

| Thienyltributylstannane | Dioxane | 100 | 16 | 62 |

| Phenyltributylstannane | Toluene | 110 | 16 | 72 |

| (4-Methoxyphenyl)tributylstannane | Toluene | 110 | 16 | 70 |

The Sonogashira reaction is the premier method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. thermofisher.comutm.my The classic protocol uses a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt, typically CuI, in the presence of an amine base. utm.mynih.gov This reaction is invaluable for synthesizing ethynyl-substituted benzothiadiazoles, which are important building blocks for conjugated polymers and functional materials.

The reaction proceeds under mild conditions, often at room temperature, and has a broad substrate scope. thermofisher.com Due to concerns about the copper co-catalyst, copper-free variations of the Sonogashira coupling have also been developed and are widely used.

Table 3: Typical Conditions for Sonogashira Cross-Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF |

| Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF |

| Aryl Bromide | 1-Heptyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane |

| Aryl Iodide | Phenylacetylene | Pd(OAc)₂ / Urea (Copper-free) | K₂CO₃ | DMSO |

Knoevenagel Condensation Reactions for Aldehyde Intermediates

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups. This reaction is particularly effective with aldehydes and is catalyzed by weak bases like piperidine (B6355638) or triethylamine.

For the 2,1,3-benzothiadiazole system, this reaction utilizes the 4-formyl-2,1,3-benzothiadiazole intermediate, which is generated from this compound via hydrolysis. The condensation with various active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, leads to the formation of α,β-unsaturated products, effectively extending the π-conjugated system of the benzothiadiazole core. These resulting vinyl-substituted derivatives are of significant interest in the development of dyes and functional polymers.

Table 4: Knoevenagel Condensation of 4-Formyl-2,1,3-benzothiadiazole

| Active Methylene Compound | Catalyst | Product Structure (R¹, R²) |

|---|---|---|

| Malononitrile | Piperidine | R¹=CN, R²=CN |

| Ethyl cyanoacetate | Triethylamine | R¹=CN, R²=COOEt |

| Diethyl malonate | Piperidine/Acetic Acid | R¹=COOEt, R²=COOEt |

| Barbituric acid | Pyridine | Cyclic dicarbonyl structure |

| 2,4-Pentanedione (Acetylacetone) | Ammonium Acetate | R¹=COCH₃, R²=COCH₃ |

Product structure refers to the substituents on the newly formed vinylic carbon: BTD-CH=C(R¹)(R²).

Oxidative C-H (Het)arylation Processes

Direct C-H arylation is an increasingly important strategy in organic synthesis that offers a more atom- and step-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize the substrate with a halide or organometallic group. nih.gov In the context of 2,1,3-benzothiadiazole, which is an electron-poor heterocycle, the C-H bonds at the 4- and 7-positions are the most acidic and thus the most reactive towards this type of functionalization.

Palladium-catalyzed direct arylation of unsubstituted 2,1,3-benzothiadiazole with bromoarenes can be achieved at high temperatures using catalysts like palladium(II) acetate in the presence of a pivalate (B1233124) base. nih.gov Another powerful variant is the oxidative C-H/C-H cross-coupling, where both coupling partners are activated via their C-H bonds, often facilitated by a palladium catalyst and a silver-based oxidant. nih.gov These methods provide efficient access to both symmetrically and asymmetrically substituted biaryl systems containing the benzothiadiazole motif. nih.govnih.gov

Table 5: Examples of Oxidative C-H Arylation on 2,1,3-Benzothiadiazole (BTD)

| Coupling Partner | Catalyst/Reagent System | Position(s) Functionalized | Reaction Type |

|---|---|---|---|

| Bromoarenes | Pd(OAc)₂ / Pivalate | 4- and 7- | Direct C-H Arylation |

| Thiophenes | Pd(OAc)₂ / Ag₂O | 4- and 7- | Oxidative C-H/C-H Coupling |

| Indoles/Pyrroles | Rh(III) catalyst | C2 of Indole, C4 of BTD | Oxidative C-H/C-H Coupling |

| Internal (Bromoarene) | Pd(OAc)₂ / XPhos | C4 | Intramolecular C-H Arylation |

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of the dibromomethyl group at the 4-position of the 2,1,3-benzothiadiazole ring is significantly influenced by the strong electron-withdrawing nature of the heterocyclic system. nih.govnih.gov This electronic effect plays a pivotal role in the mechanism of nucleophilic substitution and hydrolysis reactions.

Hydrolysis to 4-Formyl-2,1,3-benzothiadiazole:

The conversion of this compound to 4-formyl-2,1,3-benzothiadiazole typically proceeds via a nucleophilic substitution mechanism. The reaction is often carried out in the presence of a weak base and a nucleophilic solvent like water or in a biphasic system.

The proposed mechanism involves a two-step process:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a water molecule or hydroxide ion on the carbon atom of the dibromomethyl group. The electron-deficient nature of the BTD ring enhances the electrophilicity of the benzylic carbon, facilitating this attack. This leads to the formation of an unstable hemiacetal-like intermediate.

Elimination and Tautomerization: The intermediate subsequently undergoes elimination of a bromide ion, followed by the loss of a second bromide ion to form a carbonyl group. The process is often facilitated by the presence of a base that can neutralize the generated HBr.

While detailed kinetic and computational studies specifically on this compound are not extensively reported in the literature, the mechanism is analogous to the hydrolysis of other benzylic dihalides, particularly those activated by electron-withdrawing groups.

Nucleophilic Substitution with Other Nucleophiles:

The dibromomethyl group can also undergo substitution with a variety of other nucleophiles, opening avenues for the synthesis of diverse 4-substituted-2,1,3-benzothiadiazole derivatives. The general mechanism follows a similar SN2 or SN1-like pathway, depending on the reaction conditions and the nature of the nucleophile.

For instance, reaction with amines can lead to the formation of imines or, after subsequent hydrolysis, the corresponding aldehyde. Thiolates can displace the bromide ions to form thioacetals. The reactivity is generally high due to the stabilization of the transition state and any potential carbocationic intermediates by the electron-withdrawing BTD ring.

Influence of the 2,1,3-Benzothiadiazole Ring:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). It provides critical information about the number and types of atoms, their connectivity, and the electronic structure of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the structure of this compound by revealing the chemical shifts and coupling patterns of its hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the benzothiadiazole ring and a unique signal for the methine proton of the dibromomethyl (-CHBr₂) group. The aromatic region would typically display a complex multiplet pattern resulting from the spin-spin coupling between the three adjacent protons. The proton of the dibromomethyl group is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the two adjacent bromine atoms.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | Anticipated ~7.5-8.5 | Multiplet | Not reported |

| Aromatic-H | Anticipated ~7.5-8.5 | Multiplet | Not reported |

| Aromatic-H | Anticipated ~7.5-8.5 | Multiplet | Not reported |

| -CHBr₂ | Anticipated ~7.0-7.5 | Singlet | N/A |

Note: Specific experimental data for this compound is not widely available in published literature. The values presented are predictive, based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the six carbons of the benzothiadiazole ring system and the single carbon of the dibromomethyl group. The carbons of the heterocyclic ring typically resonate at lower fields. The carbon atom of the -CHBr₂ group is expected to be significantly deshielded and appear at a characteristic chemical shift.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CHBr₂ | Anticipated ~30-40 |

| Aromatic-C | Anticipated ~120-135 |

| Aromatic-C (C-S/C-N) | Anticipated ~150-155 |

Note: The table reflects expected chemical shift ranges. Precise, experimentally verified data for this specific molecule remains limited in publicly accessible databases.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom. This would unambiguously link the methine proton signal to the dibromomethyl carbon signal. Furthermore, a Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound. This precision allows for the determination of its elemental formula (C₇H₄Br₂N₂S) by distinguishing it from other compounds with the same nominal mass. The presence of two bromine atoms would be confirmed by a characteristic isotopic pattern for the molecular ion peak [M]⁺, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₇H₄⁷⁹Br₂N₂S]⁺ | 293.8598 | Data not reported |

| [C₇H₄⁷⁹Br⁸¹BrN₂S]⁺ | 295.8577 | Data not reported |

| [C₇H₄⁸¹Br₂N₂S]⁺ | 297.8557 | Data not reported |

Note: Calculated values are based on the exact masses of the most abundant isotopes. Experimental data is not currently available in the surveyed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. For a pure sample of this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrometer would then record the mass spectrum of the eluted compound. This spectrum would show the molecular ion peak and a series of fragment ions resulting from the breakdown of the molecule in the ion source. Analysis of these fragments can help to confirm the presence of the dibromomethyl group and the benzothiadiazole core.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of the compound This compound (C₇H₄Br₂N₂S) is not publicly available.

Detailed research findings and data tables for the following analytical techniques, as they pertain directly to this compound, could not be located:

Infrared (IR) Spectroscopy: No published IR spectra are available to detail the specific vibrational frequencies of the functional groups.

Raman Spectroscopy: There are no accessible Raman spectra to provide information on the molecule's vibrational modes.

Single Crystal X-ray Diffraction: The atomic arrangement and solid-state molecular structure have not been reported through single-crystal X-ray analysis. Consequently, crystallographic data such as unit cell dimensions, space group, and bond lengths/angles are unknown.

Powder X-ray Diffraction (PXRD): No PXRD patterns for the crystalline form of this material have been published.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: Data on the electronic transitions, including absorption maxima (λmax), which are crucial for understanding the compound's photophysical properties, have not been documented.

While extensive research exists for related compounds such as the parent heterocycle 2,1,3-benzothiadiazole and its isomer 4,7-dibromo-2,1,3-benzothiadiazole, this information cannot be substituted to describe the unique characteristics of the 4-dibromomethyl derivative. The position and nature of the substituent group significantly influence the spectroscopic and structural properties of a molecule. Therefore, in the absence of direct experimental evidence, a scientifically accurate article on this compound that adheres to the requested detailed outline cannot be generated at this time.

Computational and Theoretical Studies of 4 Dibromomethyl 2,1,3 Benzothiadiazole and Its Congeners

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives due to its balance of computational cost and accuracy. Calculations are frequently performed using functionals such as B3LYP combined with basis sets like 6-31G* or cc-pVDZ to optimize molecular geometries and analyze electronic characteristics. These studies are crucial for understanding how the introduction of substituents, such as the dibromomethyl group, modulates the optoelectronic properties of the BTD core. The BTD scaffold is a well-established electron acceptor unit, and DFT helps to quantify the electronic perturbations caused by various donor or acceptor groups attached to its benzene (B151609) ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of conjugated molecules. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The difference between these energy levels, the HOMO-LUMO gap (ΔEg), is a critical parameter for predicting the electronic and optical properties of materials.

In studies of BTD derivatives, the LUMO is typically localized on the electron-deficient benzothiadiazole moiety, while the HOMO is distributed across the entire π-conjugated system. The introduction of electron-donating or electron-withdrawing substituents significantly alters these energy levels. For 4-Dibromomethyl-2,1,3-benzothiadiazole, the strongly electron-withdrawing dibromomethyl group is expected to lower both the HOMO and LUMO energy levels, potentially narrowing the energy gap.

Theoretical calculations for various BTD derivatives have provided valuable data on their frontier orbital energies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEg) (eV) | Reference |

|---|---|---|---|---|

| PIDTBDI | -5.30 | -3.61 | 1.69 | |

| PIDTTBDI | -5.28 | -3.59 | 1.69 | |

| PTBTT | -5.68 | -3.91 | 1.77 | |

| PHTBTHT | -5.71 | -3.72 | 1.99 | |

| PFBTF | -5.61 | -4.04 | 1.57 | |

| PTTBTTT | -5.51 | -3.71 | 1.80 |

The charge density distribution within BTD derivatives reveals the electron-poor nature of the BTD core and how charge is transferred within the molecule. Molecular Electrostatic Potential (MEP) maps are often used to visualize these distributions, identifying electrophilic and nucleophilic sites. The 2,1,3-benzothiadiazole unit acts as a strong electron-withdrawing group, which is a key feature of its utility in materials science.

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a direct measure of a compound's electron-accepting capability. Theoretical calculations, including DFT and more advanced methods like MP2 and bt-STEOM-CCSD, are used to determine EA values. The introduction of electron-withdrawing substituents, such as bromine atoms, significantly increases the EA of the BTD core. Therefore, the dibromomethyl group in this compound is anticipated to substantially enhance its electron affinity, making it a stronger electron acceptor compared to the unsubstituted parent compound.

| Compound | Adiabatic EA (eV) (MP2) | Vertical EA (eV) (MP2) | Reference |

|---|---|---|---|

| isoBBT | 1.09 | 0.96 | |

| 4-bromo-isoBBT | 1.29 | 1.18 | |

| 4,8-dibromo-isoBBT | 1.50 | 1.34 | |

| BBT | 1.90 | 1.74 |

Ab Initio Calculations for Fundamental Molecular Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are employed to obtain highly accurate predictions of molecular properties. Methods such as the G3(MP2)//B3LYP composite method have been used to calculate the gas-phase standard molar enthalpy of formation for the parent 2,1,3-benzothiadiazole. Such calculations are fundamental for understanding the thermodynamic stability of these compounds. Furthermore, ab initio calculations are used to study electronic structure and delocalization in BTD and its derivatives, providing a deeper understanding of their aromaticity and reactivity. These methods serve as a benchmark for less computationally expensive DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Phenomena

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For flexible molecules like this compound, MD simulations can explore the conformational landscape by modeling the rotation of the dibromomethyl group relative to the planar benzothiadiazole ring. These simulations provide insights into the preferred conformations, the energy barriers between them, and how molecular motions are influenced by the environment. In the context of BTD derivatives interacting with other molecules, such as in a biological system or a material matrix, MD simulations can reveal the stability of the complex and the nature of the intermolecular interactions over time. For example, studies on related dithienyl-benzothiadiazole have used time-resolved spectroscopy and computational methods to understand relaxation processes and internal charge transfer assisted by ring planarization on a picosecond timescale.

In Silico Modeling of Intermolecular Interactions (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While often applied in drug discovery, this method can also elucidate intermolecular interactions in materials science. For this compound, molecular docking could be employed to investigate its potential as an inhibitor for specific enzymes by predicting its binding affinity and interactions with active site residues. The docking process involves placing the ligand (the BTD derivative) into the binding site of the target protein and scoring the different poses based on a force field. This approach can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of new functional molecules.

Quantum Chemical Analysis of Aromaticity and Electronic Delocalization

The aromaticity of 2,1,3-benzothiadiazole is a topic of significant interest, as it dictates the molecule's stability and reactivity. Aromaticity is associated with the delocalization of π-electrons within a cyclic system. Computational methods provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of a ring; a negative shielding value (a negative NICS value) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

Advanced Materials Science Applications and Polymer Science Integration of 4 Dibromomethyl 2,1,3 Benzothiadiazole

Role as a Building Block in Organic Semiconductors and Optoelectronic Devices

4,7-Dibromo-2,1,3-benzothiadiazole (B82695) is a cornerstone chemical intermediate in the field of organic electronics. fishersci.com It functions as a monomer for the synthesis of advanced organic semiconductors applied in light-emitting diodes and photovoltaic devices. ossila.comthermofisher.com The core of the molecule, 2,1,3-benzothiadiazole (B189464) (BTD), possesses a strong electron-withdrawing or "acceptor" character. polyu.edu.hkresearchgate.net This property is fundamental to the "donor-acceptor" (D-A) design strategy, where BTD is combined with electron-rich "donor" units to create polymers with tailored electronic and optical properties. polyu.edu.hk

The two bromine atoms at the 4 and 7 positions are of critical importance, as they provide reactive sites for palladium-catalyzed cross-coupling reactions. This allows for the systematic construction of extended, π-conjugated polymer chains, which are the basis for many organic electronic devices. polyu.edu.hk The versatility and accessibility of 4,7-dibromo-2,1,3-benzothiadiazole have made it a go-to building block for a vast range of photoluminescent and semiconducting materials. ossila.comresearchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs)

In the realm of display and lighting technology, 4,7-dibromo-2,1,3-benzothiadiazole is an essential precursor for materials used in Organic Light-Emitting Diodes (OLEDs). fishersci.comossila.com The electron-deficient BTD core is frequently integrated into polymers and small molecules that form the emissive layer of an OLED. polyu.edu.hkresearchgate.net These materials generate light when electrons and holes recombine within this layer. The specific properties of the emitted light, such as color and intensity, are directly related to the electronic structure of the emissive material. By using 4,7-dibromo-2,1,3-benzothiadiazole as a starting point, chemists can synthesize a wide variety of materials with different emission characteristics, enabling the production of full-color displays and efficient lighting sources. polyu.edu.hk

Integration in Organic Photovoltaic (OPV) Devices and Solar Cells

Perhaps the most significant impact of 4,7-dibromo-2,1,3-benzothiadiazole has been in the development of organic solar cells. It is an indispensable monomer for creating high-performance, low-band-gap polymers that serve as the primary light-absorbing and electron-donating material in bulk heterojunction (BHJ) OPV devices. fishersci.comossila.com

Two of the most notable polymers synthesized from this monomer are:

PCDTBT (Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]): This polymer, created using 4,7-dibromo-2,1,3-benzothiadiazole, is renowned for its excellent stability and ability to produce high open-circuit voltages in solar cells, a direct result of its deep HOMO (Highest Occupied Molecular Orbital) energy level. ossila.comrsc.org

PCPDTBT (Poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]): Also synthesized from the dibromo-BTD monomer, PCPDTBT is a low-band-gap polymer that can absorb sunlight deep into the near-infrared region. fishersci.comnih.govossila.com This broad absorption allows for the generation of high currents, and devices using PCPDTBT have achieved power conversion efficiencies (PCEs) greater than 5.5%. nih.govmdpi.com

The synthesis of these polymers from 4,7-dibromo-2,1,3-benzothiadiazole is a key step in the production of active layers for efficient organic solar cells. ossila.com

Table 1: Performance of OPV Devices Using Polymers Derived from 4,7-Dibromo-2,1,3-benzothiadiazole

| Polymer | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) |

|---|---|---|---|

| PCPDTBT | PC71BM | >5.5% | - |

| P3TPQ | PC71BM | 2.1% | 0.52 V |

| PP-DBT | PCBM | 1.25% | 0.96 V |

| PT-DBT | PCBM | 1.62% | 1.04 V |

This table presents a selection of research findings. nih.govacs.orgnih.govpolymer.cn

Components for Organic Field-Effect Transistors (OFETs)

4,7-Dibromo-2,1,3-benzothiadiazole is also a valuable building block for the synthesis of organic semiconductors used in Organic Field-Effect Transistors (OFETs), the fundamental components of organic integrated circuits. ossila.com The electron-accepting property of the BTD unit is instrumental in designing materials that can efficiently transport electrons (n-type semiconductors) or both electrons and holes (ambipolar semiconductors). researchgate.net The performance of an OFET, particularly its charge carrier mobility, depends heavily on the molecular structure and solid-state packing of the semiconductor. The use of BTD-based polymers allows for the development of materials with desirable charge transport characteristics for transistor applications. researchgate.net

Contributions to Dye-Sensitized Solar Cells (DSSCs)

Beyond OPVs, benzothiadiazole-based structures contribute to another class of solar energy technology: Dye-Sensitized Solar Cells (DSSCs). In a DSSC, light is absorbed by a layer of dye molecules attached to the surface of a semiconductor like titanium dioxide. These dyes often feature a Donor-π bridge-Acceptor (D-π-A) architecture. The electron-deficient BTD unit can be strategically incorporated into the dye's molecular structure to function as a potent acceptor. nih.gov This enhances the dye's ability to absorb light and promotes the efficient transfer of excited electrons to the semiconductor, which is the first step in generating an electric current. nih.gov

Polymer Chemistry and Conjugated Polymer Synthesis Utilizing Benzothiadiazole Units

The synthesis of novel conjugated polymers for electronic applications heavily relies on versatile building blocks like 4,7-dibromo-2,1,3-benzothiadiazole. fishersci.com The presence of two bromine atoms allows for its use in a variety of powerful polymerization reactions that create long, well-ordered polymer chains. polymer.cn

Key polymerization techniques include:

Suzuki Coupling: A robust and widely used reaction that couples the dibromo-BTD monomer with a monomer containing boronic acid or boronic ester groups. polyu.edu.hkpolymer.cn

Stille Coupling: This reaction uses an organotin-containing monomer to couple with the dibromo-BTD monomer. nih.govnih.gov

Direct Arylation Polymerization (DAP): A more modern and "greener" method that avoids the pre-synthesis of organometallic (boron or tin) monomers, thus simplifying the process and reducing waste. nih.gov

Horner Polycondensation: This method has been successfully used to create specific types of BTD-based polymers like poly(heteroarylenevinylene)s. polymer.cn

These methods provide chemists with a toolbox to combine the electron-accepting BTD unit with a diverse range of donor units, enabling precise control over the final polymer's properties. polymer.cnchemrxiv.org

Synthesis of Low Band Gap Polymers

A primary motivation for using 4,7-dibromo-2,1,3-benzothiadiazole in polymer chemistry is the creation of low band gap polymers. acs.orgnih.gov The band gap of a material determines the portion of the solar spectrum it can absorb. A lower band gap allows the polymer to absorb more light, including lower-energy red and near-infrared photons, which leads to higher currents in a solar cell. chalmers.se

This reduction in band gap is achieved through the alternating donor-acceptor (D-A) polymer structure. The electronic interaction between the electron-donating unit and the electron-accepting BTD unit lowers the energy of the polymer's LUMO (Lowest Unoccupied Molecular Orbital) and raises the energy of its HOMO, effectively narrowing the gap between them. acs.org

To create materials with even smaller band gaps, the BTD unit itself can be made more electron-deficient. A notable example is the nitration of 4,7-dibromo-2,1,3-benzothiadiazole to form 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole. acs.orgnih.govchalmers.se This dinitro-derivative is a much stronger acceptor, and polymers made from it exhibit significantly lower band gaps, pushing their light absorption further into the infrared spectrum. acs.orgchalmers.se

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | Br2BTD |

| 2,1,3-Benzothiadiazole | BTD |

| Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] | PCDTBT |

| Poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] | PCPDTBT |

| (6,6)-Phenyl C71-butyric acid methyl ester | PC71BM |

| (6,6)-Phenyl C61-butyric acid methyl ester | PCBM |

| Poly(phenylenevinylene-alt-4,7-diphenyl-2,1,3-benzothiadiazole) | PP-DBT |

| Poly(thiophenevinylene-alt-4,7-diphenyl-2,1,3-benzothiadiazole) | PT-DBT |

| 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | - |

Design and Synthesis of Donor-Acceptor (D-A) Copolymers

The design and synthesis of donor-acceptor (D-A) copolymers are fundamental to creating organic semiconducting materials with tailored properties. The 2,1,3-benzothiadiazole unit is a widely utilized acceptor moiety due to its ability to improve the electronic properties of copolymers, leading to materials with low bandgaps suitable for applications like thin-film transistors and photovoltaic devices. researchgate.net

A notable example is the synthesis of Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), a D-A copolymer constructed from fluorene (B118485) (donor) and di-2-thienyl-2,1,3-benzothiadiazole (acceptor) units. researchgate.net The synthesis is typically achieved through Suzuki coupling polymerization. Studies have shown that modifying reaction conditions, such as reducing the reaction time and incorporating a phase-transfer catalyst like Aliquat 336, can lead to copolymers with higher molar masses (Mw > 20,000 g/mol ) and improved thermal stability. These optimized PFDTBT copolymers exhibit red emission and a uniform morphology with low surface roughness, making them promising for a variety of optoelectronic applications. researchgate.netethernet.edu.et

Further illustrating the versatility of benzothiadiazole in D-A copolymers, researchers have synthesized polymers incorporating a 5,6-difluorobenzo[c] nih.govrsc.orgresearchgate.netthiadiazole acceptor unit. researchgate.net Two such copolymers, CP1 and CP2, were prepared via Suzuki coupling, using 9-(2-ethylhexyl)carbazole (B70396) and dibenzothiophene-5,5-dioxide as the respective donor units. researchgate.net These copolymers demonstrate good thermal and oxidation stability. The introduction of fluorine atoms and the choice of donor unit significantly influence the resulting photophysical and electrochemical properties. researchgate.net Both CP1 and CP2 exhibit intense red photoluminescence in solution and as thin films, with higher photoluminescence efficiencies observed for the carbazole-containing copolymer (CP1). researchgate.net The properties of these copolymers highlight the fine-tuning of material characteristics possible through strategic monomer design.

Table 1: Properties of Donor-Acceptor Copolymers CP1 and CP2

This table summarizes the molecular weight and photoluminescence (PL) properties of copolymers CP1 and CP2, which feature a 5,6-difluorobenzo[c] nih.govrsc.orgresearchgate.netthiadiazole acceptor unit.

| Copolymer | Donor Unit | Mw ( g/mol ) | PL max (Solution, nm) | PL max (Film, nm) | PL Efficiency (Film) |

|---|---|---|---|---|---|

| CP1-b | 9-(2-ethylhexyl)carbazole | 41,500 | 651 | 674 | 0.20 |

| CP2 | Dibenzothiophene-5,5-dioxide | 41,900 | 639 | 660 | 0.08 |

Data sourced from a 2022 study on D-A copolymers for photonics. researchgate.net

Development of Supramolecular Polymer Compositions

Supramolecular chemistry, which focuses on systems held together by non-covalent interactions like hydrogen bonds and metal-ligand coordination, offers a powerful route to creating dynamic and responsive materials. nih.govrsc.org The development of supramolecular polymers based on benzothiadiazole derivatives is an emerging area with potential for creating smart materials.

One approach involves the construction of metallo-supramolecular polymers (MSPs). nih.gov Researchers have successfully created MSPs by incorporating a benzothiadiazole-functionalized dinuclear platinum(II) acetylide moiety into a polymer chain via metal-ligand interactions. nih.gov The resulting supramolecular polymer exhibits fascinating photophysical properties, where the intense fluorescence of the monomer is significantly quenched upon polymerization. nih.gov This "on-off" switching of fluorescence can be reversibly controlled by adding competitive ligands, demonstrating the potential of these materials for applications in data security and smart information processing. nih.gov

Another strategy involves designing benzothiadiazole-based molecules that can self-assemble into ordered structures. Novel bolaamphiphiles, consisting of a thiophene-benzothiadiazole-thiophene conjugated rod with hydrophilic diol groups at the ends and lateral alkyl chains, have been shown to self-assemble into complex liquid crystalline phases and helical gel structures in organic solvents. rsc.org These assemblies are driven by a combination of π–π stacking of the conjugated cores and hydrogen bonding between the terminal diol groups. Furthermore, by mixing these red-emissive bolaamphiphiles with blue and yellow-green emissive molecules, white-light emission has been achieved, showcasing their potential in advanced lighting applications. rsc.org

Hydrogen bonding is a key directional interaction for building complex supramolecular architectures. ethernet.edu.etrsc.org In a molecule synthesized with an electron-donating carbazole (B46965) unit and an electron-accepting benzothiadiazole unit, multiple weak intermolecular hydrogen bonds (C-H···N and C-H···S) and π-π stacking interactions drive the self-assembly into highly uniform micro-crystals. mdpi.com This controlled assembly influences the material's photophysical properties, leading to significant aggregation-induced emission (AIE) effects. mdpi.com

Design Principles for Functional Organic Materials

The design of functional organic materials relies on establishing clear relationships between molecular structure and material properties. The use of 2,1,3-benzothiadiazole and its derivatives provides several key design principles for tailoring the performance of organic electronic devices. nih.govrsc.org

Tuning Electronic Properties through Donor-Acceptor Combination : A core principle in the design of D-A copolymers is the selection of appropriate donor and acceptor units to control the material's frontier molecular orbital (HOMO/LUMO) energy levels and, consequently, its bandgap. Benzothiadiazole acts as a strong acceptor, and when copolymerized with various donors like thiophene, bithiophene, or selenophene, it results in materials with low bandgaps and strong intermolecular π–π interactions. nih.gov This strategy is crucial for enhancing charge carrier transport, which is essential for high-performance organic field-effect transistors (OFETs). nih.gov For instance, a copolymer of an alkoxy-functionalized benzothiadiazole derivative and bithiophene (CP3) has demonstrated a high charge carrier mobility of 0.67 cm² V⁻¹ s⁻¹. nih.gov

Achieving High Stability and Open-Circuit Voltage : For organic photovoltaic (OPV) applications, achieving high power conversion efficiency (PCE) and operational stability is paramount. A key design principle is to create polymers with deep-lying HOMO energy levels. This imparts good stability against oxidation in air and leads to a higher open-circuit voltage (Voc) in solar cell devices. rsc.org The synthesis of copolymers based on alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) has demonstrated this principle effectively. rsc.org These copolymers, when used as the donor material in bulk-heterojunction solar cells with PCBM as the acceptor, have achieved high Voc values of up to 1.04 V and PCEs reaching 1.62%. rsc.org

Table 2: Photovoltaic Performance of Copolymers Based on 4,7-Diphenyl-2,1,3-benzothiadiazole Derivatives

This table presents the performance metrics of bulk-heterojunction photovoltaic cells fabricated with different copolymers as the donor material.

| Copolymer | Donor Unit in Copolymer | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) |

|---|---|---|---|---|---|

| PF-DBT | Dialkylfluorene | 0.76 | 2.12 | 0.40 | 0.65 |

| PT-DBT | Dialkylthiophene | 0.96 | 3.32 | 0.39 | 1.25 |

| PP-DBT | Dialkyloxyphenylene | 1.04 | 4.15 | 0.37 | 1.62 |

Data sourced from a 2009 study on benzothiadiazole-based copolymers. rsc.org

Future Research Directions and Emerging Paradigms in 4 Dibromomethyl 2,1,3 Benzothiadiazole Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of 4-Dibromomethyl-2,1,3-benzothiadiazole chemistry is contingent on the development of reliable and efficient synthetic pathways. Current research on related compounds suggests that multi-step syntheses are required, starting from commercially available precursors. A plausible and efficient route would likely involve the initial synthesis of the 4-methyl-2,1,3-benzothiadiazole precursor, followed by a selective benzylic bromination.

The synthesis of the 2,1,3-benzothiadiazole (B189464) core is well-established and can be achieved through the cyclization of appropriately substituted o-phenylenediamines. guidechem.com For the precursor, this would involve the reaction of 3-methyl-1,2-phenylenediamine with a sulfur-transfer reagent.

The key transformation is the subsequent benzylic bromination of the methyl group. While direct bromination of the BTD aromatic ring using elemental bromine in hydrobromic acid is a common method for producing compounds like 4,7-dibromo-2,1,3-benzothiadiazole (B82695), selective bromination of the methyl group requires different conditions. colab.wssemanticscholar.org Radical substitution using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN is the classic and most effective method for this type of transformation. This approach avoids electrophilic aromatic substitution on the electron-deficient BTD ring system. A patent for related compounds demonstrates the feasibility of brominating a methyl group on the BTD core, lending strong support to this proposed pathway. google.com

Future research will likely focus on optimizing reaction conditions to maximize yield and minimize side products, such as the monobrominated species or undesired aromatic ring bromination. The development of catalytic, light-induced bromination methods could also offer more sustainable and selective synthetic routes.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Methyl-1,2-phenylenediamine | e.g., Thionyl chloride (SOCl₂) or N-sulfinylaniline, reflux | 4-Methyl-2,1,3-benzothiadiazole |

| 2 | 4-Methyl-2,1,3-benzothiadiazole | N-Bromosuccinimide (2.2 equiv.), AIBN (cat.), CCl₄, reflux | This compound |

Advanced Characterization Techniques for Intricate Molecular Systems

A thorough understanding of the structural and electronic properties of this compound and its subsequent derivatives is critical for material design. A suite of advanced characterization techniques would be employed to elucidate its features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet in the downfield region (typically 6.5-7.5 ppm) corresponding to the methine proton of the dibromomethyl (-CHBr₂) group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. The bromine isotopes (⁷⁹Br and ⁸¹Br) would produce a characteristic isotopic pattern, providing definitive evidence of a dibrominated species.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques help identify functional groups. Characteristic peaks for the C-H bonds of the aromatic ring and the dibromomethyl group, as well as vibrations associated with the benzothiadiazole heterocyclic system, would be expected.

Single-Crystal X-ray Diffraction: Obtaining a single crystal of this compound would provide unambiguous proof of its molecular structure, including precise bond lengths, bond angles, and intermolecular packing arrangements in the solid state. This information is invaluable for understanding structure-property relationships in resulting materials. uleth.ca

Electrochemical Analysis: Cyclic voltammetry (CV) can be used to determine the reduction and oxidation potentials, which are used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for assessing the suitability of its derivatives for applications in organic electronics. uleth.ca

Table 2: Expected Spectroscopic and Analytical Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Aromatic multiplets; singlet for -CHBr₂ proton (δ ≈ 6.5-7.5 ppm) | Structural confirmation, proton environment |

| ¹³C NMR | Signals for aromatic carbons and -CHBr₂ carbon | Carbon skeleton confirmation |

| HRMS | Molecular ion peak showing characteristic M, M+2, M+4 pattern | Elemental formula, confirmation of two bromine atoms |

| FT-IR | C-H (aromatic, alkyl), C=N, C=C stretching vibrations | Functional group identification |

| Cyclic Voltammetry | Reduction potential | LUMO energy level estimation |

Computational Prediction and Design of Next-Generation Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in the rational design of new organic materials. researchgate.netmdpi.com For this compound and its derivatives, DFT calculations can provide deep insights into their electronic structure and photophysical properties before committing to complex and costly syntheses.

Key properties that can be predicted include:

Frontier Molecular Orbitals (FMOs): The energy and distribution of the HOMO and LUMO are critical indicators of a molecule's electronic behavior. For BTD-based systems, the LUMO is typically localized on the electron-deficient BTD core, which is crucial for its function as an electron acceptor. mdpi.com

Electronic Band Gap: The HOMO-LUMO energy gap is a primary determinant of the absorption and emission wavelengths of a material and is a key parameter for tuning the color and performance of OLEDs and OPVs.

Molecular Geometry and Planarity: Computational models can predict the most stable conformation of a molecule, which influences intermolecular packing and, consequently, charge transport properties in the solid state.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps predict reactivity and intermolecular interactions. mdpi.com

Furthermore, emerging paradigms such as machine learning (ML) are being integrated with computational data to accelerate the discovery of new materials. nih.gov By training ML models on datasets of known BTD derivatives, it is possible to rapidly predict the photophysical properties of new, computationally designed structures, enabling high-throughput screening of potential candidates with tailored absorption and emission wavelengths. nih.gov

Exploration in New High-Performance Organic Electronic and Photonic Materials

The true potential of this compound lies in its role as a versatile synthetic intermediate for high-performance organic electronic and photonic materials. rsc.orgpolyu.edu.hk The BTD core is a powerful electron acceptor, making its derivatives prime candidates for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). polyu.edu.hkresearchgate.net

The dibromomethyl group (-CHBr₂) is a key functional handle that is not typically used for its intrinsic electronic properties but rather for its synthetic utility. It can be readily converted into other functional groups, most notably an aldehyde (-CHO) via hydrolysis (e.g., using silver nitrate (B79036) in aqueous acetone or simply aqueous sodium carbonate).

This transformation is critical because the resulting 4-formyl-2,1,3-benzothiadiazole is a valuable building block for constructing larger π-conjugated systems through reactions like:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326), indenedione derivatives) to create extended donor-acceptor molecules with strong intramolecular charge transfer, which is desirable for near-infrared (NIR) absorbing dyes and non-fullerene acceptors in OPVs.

Wittig or Horner-Wadsworth-Emmons Reactions: To form vinyl-linked conjugated systems, which are common motifs in materials for OLEDs and OFETs.

Suzuki and Stille Couplings: While the dibromomethyl group itself is not directly used in these cross-coupling reactions, its conversion to an aldehyde which can then be used to build larger systems that contain halides or boronic esters for subsequent coupling is a common strategy.

By leveraging the reactivity of the aldehyde derived from this compound, researchers can design and synthesize a new generation of complex BTD-based materials with precisely engineered electronic and photophysical properties for advanced device applications.

Q & A

Q. What are the common synthetic routes for 4-Dibromomethyl-2,1,3-benzothiadiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination and fluorination of benzothiadiazole precursors. For example, bromination of 1,2,3-benzothiadiazole using bromine and hydrogen peroxide in acetic acid yields 6-bromo derivatives, followed by fluorination with hydrofluoric acid and sodium fluoride to introduce fluorine substituents . Key factors affecting yield include:

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) improve electrophilic substitution .

- Reaction time : Extended reflux (e.g., 18 hours) enhances completion but risks side reactions .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (water-ethanol) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for brominated derivatives) .

- IR spectroscopy : Stretching vibrations for C-Br (~550 cm) and C-S (670–690 cm) validate functional groups .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and Br percentages to confirm stoichiometry .

Q. How is this compound utilized as a building block in organic electronics or fluorescent materials?

this compound serves as a precursor for:

- Organic semiconductors : Palladium-catalyzed C-N coupling forms conjugated polymers for light-emitting diodes (LEDs) .

- Fluorescent dyes : Complexation with dicopper centers enhances photoluminescence .

- Sensors : Electron-withdrawing bromine and fluorine substituents tune redox properties for chemical detection .

Advanced Research Questions

Q. What strategies optimize regioselectivity in bromination/functionalization of benzothiadiazole cores?

- Directing groups : Electron-donating substituents (e.g., -NH) direct bromination to specific positions via resonance stabilization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich sites .

- Temperature control : Low temperatures (0–5°C) minimize over-bromination .

- Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .

Q. How do electronic effects of substituents influence performance in organic electronic devices?

- Electron-withdrawing groups (e.g., Br, F): Lower LUMO levels, enhancing electron transport in semiconductors .

- Conjugation length : Extended π-systems (e.g., thiophene-Benzothiadiazole copolymers) improve charge mobility .

- Methodologies : Cyclic voltammetry measures redox potentials, while UV-Vis spectroscopy tracks bandgap changes .

Q. How to resolve discrepancies in biological activity data for benzothiadiazole derivatives?

- Purity validation : HPLC or GC-MS detects impurities; recrystallization or chromatography removes byproducts .

- Structural confirmation : Single-crystal X-ray diffraction unambiguously assigns molecular geometry .

- Bioassay controls : Use standardized enzyme inhibition assays (e.g., methionine synthase) with positive/negative controls to ensure reproducibility .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in cross-coupling reactions: How to troubleshoot?

- Catalyst screening : Compare Pd(PPh), Pd(OAc), and ligand systems (e.g., XPhos) under identical conditions .

- Solvent/base optimization : Test polar (DMF) vs. nonpolar (toluene) solvents with KCO or CsCO to stabilize intermediates .

- Kinetic studies : Monitor reaction progress via H NMR to identify rate-limiting steps .

Q. Inconsistent photoluminescence quantum yields (PLQY) in derivatives: What factors are overlooked?

- Aggregation effects : Measure PLQY in dilute vs. concentrated solutions to assess aggregation-induced quenching .

- Steric hindrance : Bulky substituents may reduce intermolecular π-π stacking, enhancing emission .

- Environmental testing : Humidity or oxygen exposure can quench fluorescence; use inert atmospheres for measurements .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for halogenation steps .

- Characterization workflows : Combine NMR, HRMS, and elemental analysis for structural certainty .

- Application-specific tuning : Tailor substitution patterns (e.g., Br for electronics, -NH for bioactivity) using modular synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.